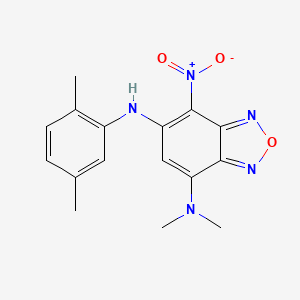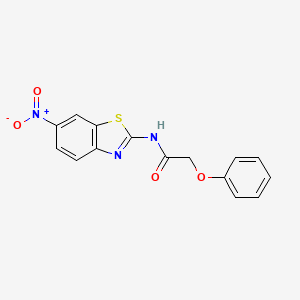![molecular formula C19H15N3O4S B3955098 1-(4-methoxyphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3955098.png)
1-(4-methoxyphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2,5-pyrrolidinedione
説明
1-(4-methoxyphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2,5-pyrrolidinedione, also known as MOTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MOTP belongs to the class of pyrrolidine derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2,5-pyrrolidinedione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating caspase-3 and inhibiting the Akt/mTOR signaling pathway. In inflammation-related studies, this compound reduces the production of pro-inflammatory cytokines by inhibiting NF-κB signaling pathway. In neurodegenerative disease research, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation-related studies, this compound reduces the production of pro-inflammatory cytokines and alleviates symptoms of inflammation. In neurodegenerative disease research, this compound reduces oxidative stress and inflammation and protects neurons from damage.
実験室実験の利点と制限
The advantages of using 1-(4-methoxyphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2,5-pyrrolidinedione in lab experiments include its potential therapeutic properties, its ability to target multiple pathways, and its relatively low toxicity. The limitations of using this compound in lab experiments include the multi-step synthesis process, the need for precise control of reaction conditions, and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for research related to 1-(4-methoxyphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2,5-pyrrolidinedione. In cancer research, further studies are needed to investigate the potential of this compound as a therapeutic agent in various cancer types and to understand its mechanism of action. In inflammation-related studies, further studies are needed to investigate the potential of this compound in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disease research, further studies are needed to investigate the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials.
In conclusion, this compound, or this compound, is a chemical compound that has shown potential therapeutic properties in various scientific research studies related to cancer, inflammation, and neurodegenerative diseases. The synthesis of this compound is a multi-step process that requires precise control of reaction conditions and purification steps to obtain a high yield of pure compound. Further research is needed to investigate the potential of this compound as a therapeutic agent in various diseases and to understand its mechanism of action.
科学的研究の応用
1-(4-methoxyphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2,5-pyrrolidinedione has shown potential therapeutic properties in various scientific research studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation-related studies have shown that this compound can reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation. In neurodegenerative disease research, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-25-14-9-7-13(8-10-14)22-16(23)11-15(18(22)24)27-19-21-20-17(26-19)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPDJVXSSMFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2,2-dimethylpropyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3955017.png)
![N-[4-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3955020.png)

![1'-(2-fluorophenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B3955038.png)
![N-[4-(benzyloxy)phenyl]-2-phenylbutanamide](/img/structure/B3955048.png)
![2-methyl-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3955049.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3955053.png)

![1-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B3955074.png)



![ethyl N-[phenyl(phenylthio)acetyl]glycinate](/img/structure/B3955113.png)
